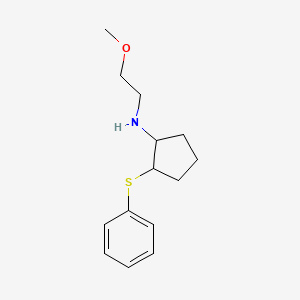
Tetrakis(3-methylbutyl) diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(3-methylbutyl) diphosphate is an organic compound belonging to the class of diphosphates It is characterized by the presence of four 3-methylbutyl groups attached to a diphosphate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylbutyl) diphosphate typically involves the reaction of 3-methylbutanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent any unwanted side reactions. The process involves the following steps:
Preparation of 3-methylbutyl phosphate: 3-methylbutanol is reacted with phosphorus oxychloride in the presence of a base such as pyridine to form 3-methylbutyl phosphate.
Formation of this compound: The 3-methylbutyl phosphate is then reacted with additional phosphorus oxychloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(3-methylbutyl) diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the diphosphate groups to phosphite or phosphine derivatives.
Substitution: The 3-methylbutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various alkyl or aryl phosphates.
Aplicaciones Científicas De Investigación
Tetrakis(3-methylbutyl) diphosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric acid esters.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphate metabolism.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants, plasticizers, and lubricants.
Mecanismo De Acción
The mechanism of action of Tetrakis(3-methylbutyl) diphosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a phosphate donor in biochemical reactions, participating in phosphorylation processes that regulate various cellular functions. Its ability to form stable complexes with other molecules also makes it useful in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrakis(2,6-dimethylphenyl) diphosphate
- Tetrakis(4-sulfonatophenyl) diphosphate
- Tetrakis(triphenylphosphine) palladium(0)
Uniqueness
Tetrakis(3-methylbutyl) diphosphate is unique due to its specific alkyl groups, which confer distinct chemical properties and reactivity compared to other diphosphates. Its ability to undergo various chemical reactions and form stable complexes makes it versatile for different applications in research and industry.
Propiedades
Número CAS |
648916-71-6 |
|---|---|
Fórmula molecular |
C20H44O7P2 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
bis(3-methylbutoxy)phosphoryl bis(3-methylbutyl) phosphate |
InChI |
InChI=1S/C20H44O7P2/c1-17(2)9-13-23-28(21,24-14-10-18(3)4)27-29(22,25-15-11-19(5)6)26-16-12-20(7)8/h17-20H,9-16H2,1-8H3 |
Clave InChI |
KMIOKWLBZXNRFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOP(=O)(OCCC(C)C)OP(=O)(OCCC(C)C)OCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12599667.png)
![Pyrrolidine, 1-[[6-(6-cyanohexyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12599669.png)
![N-[2-(2-Hydroxyethoxy)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B12599676.png)
![4-[(Thiophen-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12599678.png)
![1-[(But-2-yn-1-yl)oxy]-2-(hept-1-en-5-yn-4-yl)benzene](/img/structure/B12599681.png)


![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)

![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)

![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
![4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12599740.png)
![Azuleno[2,1-b]thiophene, 9-bromo-](/img/structure/B12599746.png)
